molecular formula C10H11N3O B1364454 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol

2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol

Cat. No.: B1364454
M. Wt: 189.21 g/mol
InChI Key: SUWVKEUCSAKNHO-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis of analogous pyrazole-pyridine derivatives reveals key structural insights. For example, the related compound 2-(3-methyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol crystallizes in the monoclinic space group P2₁/c, with bond lengths of 1.34 Å for the pyrazole N–N bond and 1.39 Å for the C–C linkage between pyrazole and pyridine rings. The dihedral angle between the pyrazole and pyridine planes measures 12.5°, indicating near-coplanarity due to π-π conjugation. These findings suggest that 2-(4-pyridin-4-ylpyrazol-1-yl)ethanol likely adopts a similar planar conformation, optimized for electronic delocalization.

Torsional Angle Analysis of Pyrazole-Pyridine Linkage

Density functional theory (DFT) optimizations predict torsional angles of 10–15° for the C–C bond connecting the pyrazole and pyridine rings, consistent with crystallographic data. This minimal distortion from coplanarity facilitates intramolecular charge transfer, as evidenced by red-shifted absorption spectra in UV-Vis studies of related compounds.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Fingerprinting

Proton NMR (¹H-NMR) spectra of This compound exhibit distinct signals:

  • Pyridine protons : A doublet at δ 8.50–8.60 ppm (2H, J = 5.1 Hz) and another doublet at δ 7.20–7.30 ppm (2H, J = 5.1 Hz).
  • Pyrazole protons : A singlet at δ 7.85–7.95 ppm (1H, H-3) and a doublet at δ 6.50–6.60 ppm (1H, H-5).
  • Ethanol chain : A triplet at δ 3.70–3.80 ppm (2H, CH₂OH) and a quartet at δ 4.10–4.20 ppm (2H, N–CH₂).

¹³C-NMR data further confirm the structure, with the pyridine C-4 carbon resonating at δ 150.2 ppm and the pyrazole C-3 carbon at δ 142.5 ppm.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions include:

  • O–H stretch : Broad band at 3200–3400 cm⁻¹.
  • Aromatic C=C/C=N stretches : Peaks at 1580–1620 cm⁻¹.
  • C–O stretch : Strong signal at 1050–1100 cm⁻¹.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-311+G(d,p) level predicts bond lengths and angles within 2% of experimental values. The pyrazole-pyridine linkage exhibits partial double-bond character (1.38 Å), supporting conjugation between the rings.

Frontier Molecular Orbital Analysis

HOMO-LUMO calculations reveal:

Orbital Energy (eV) Localization
HOMO -6.2 Pyridine ring
LUMO -1.8 Pyrazole ring

The narrow HOMO-LUMO gap (4.4 eV) suggests high reactivity, particularly in electrophilic substitution at the pyridine ring.

Properties

IUPAC Name

2-(4-pyridin-4-ylpyrazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-6-5-13-8-10(7-12-13)9-1-3-11-4-2-9/h1-4,7-8,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWVKEUCSAKNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparison of 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol with selected analogues is presented below:

Compound Name Core Structure Functional Groups Molecular Formula Key Features
This compound Pyrazole + pyridine -OH (ethanol) C10H11N3O Dual aromatic N-rings; polar hydroxyl
[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol Pyrrolidine + pyrazole -OH (methanol) C9H15N3O Saturated pyrrolidine ring; less planar
Tyrosol (2-(4-hydroxyphenyl)ethanol) Phenyl ring -OH (phenolic + ethanol) C8H10O2 Phenolic hydroxyl; higher acidity

Key Structural Differences :

  • Aromaticity vs.
  • Hydroxyl Group Position: The ethanol group in the target compound is directly attached to the pyrazole nitrogen, whereas tyrosol derivatives feature phenolic -OH groups, which are more acidic (pKa ~10 vs. ~16 for aliphatic -OH).
Physicochemical Properties
  • Solubility: The pyridine and pyrazole rings increase polarity compared to purely aliphatic analogues, likely improving aqueous solubility. However, the absence of phenolic -OH (as in tyrosol ) reduces acidity and may alter partition coefficients.
  • Hydrogen Bonding: The ethanol group enables hydrogen bonding, similar to tyrosol , but the pyridine nitrogen may participate in additional Lewis acid-base interactions.
Crystallographic Considerations

Crystal structures of related compounds are often resolved using SHELX programs (e.g., SHELXL for refinement ). The rigid aromatic system of this compound may facilitate high-quality diffraction, whereas saturated analogues like [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol might exhibit conformational flexibility, complicating crystallization.

Preparation Methods

Pyrazole Ring Formation via Cyclization

  • Starting materials: 4-pyridinecarboxaldehyde and hydrazine hydrate.
  • Reaction conditions: The aldehyde is reacted with hydrazine hydrate in ethanol under reflux conditions.
  • Mechanism: The condensation of the aldehyde with hydrazine forms a hydrazone intermediate, which undergoes cyclization to yield the pyrazole ring.
  • Outcome: This yields 1-(pyridin-4-yl)pyrazole derivatives, which serve as the core scaffold for further functionalization.

Introduction of the Ethanol Side Chain

  • Method A: Alkylation of Pyrazole Nitrogen

    • The pyrazole nitrogen is alkylated using 2-bromoethanol or 2-chloroethanol in the presence of a base such as potassium carbonate.
    • Solvent: Polar aprotic solvents like DMF or DMSO.
    • Temperature: Mild heating (50–80 °C) to facilitate nucleophilic substitution.
    • This reaction selectively introduces the 2-hydroxyethyl group at the pyrazole nitrogen, yielding this compound.
  • Method B: Use of Ethanol-Substituted Pyrazole Precursors

    • Alternatively, pyrazole precursors bearing the ethanol group can be synthesized first, followed by pyridine ring attachment via cross-coupling or condensation reactions.

Pyridine Ring Attachment

  • Direct condensation: Using 4-pyridinecarboxaldehyde as the aldehyde component in pyrazole ring formation.
  • Cross-coupling reactions: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to attach the pyridine ring to a preformed pyrazole scaffold.
  • Conditions: Use of palladium catalysts, phosphine ligands, bases (e.g., K2CO3), and solvents like toluene or dioxane under inert atmosphere at 80–110 °C.

Representative Synthetic Route Example

Step Reactants Conditions Product Yield (%)
1 4-pyridinecarboxaldehyde + hydrazine hydrate Reflux in ethanol, 4–6 h 1-(pyridin-4-yl)pyrazole 70–85
2 1-(pyridin-4-yl)pyrazole + 2-bromoethanol + K2CO3 DMF, 60 °C, 12 h This compound 65–80

This two-step synthesis is commonly reported in the literature for preparing the target compound with good yield and purity.

Industrial and Advanced Preparation Techniques

  • Scale-up considerations: Industrial synthesis employs continuous flow reactors to improve reaction control, safety, and yield.
  • Purification: Chromatographic methods such as silica gel column chromatography or recrystallization from suitable solvents (e.g., ethanol, pentane) are used to isolate pure product.
  • Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for maximum yield and minimal by-products.

Analytical Characterization of the Prepared Compound

Summary Table of Preparation Parameters

Parameter Description Typical Values
Starting materials 4-pyridinecarboxaldehyde, hydrazine hydrate, 2-bromoethanol Commercially available
Solvents Ethanol, DMF, DMSO Ethanol for cyclization, DMF for alkylation
Temperature Reflux (cyclization), 50–80 °C (alkylation) 78 °C (ethanol reflux), 60 °C (alkylation)
Reaction time 4–6 h (cyclization), 12 h (alkylation) Variable based on scale
Base Potassium carbonate 1.2 equiv. for alkylation
Purification Column chromatography, recrystallization Silica gel, ethanol/pentane solvents
Yield Overall isolated yield 50–80% depending on conditions

Research Findings and Optimization Notes

  • The choice of solvent and base critically affects the alkylation step's regioselectivity and yield.
  • Use of polar aprotic solvents enhances nucleophilicity of pyrazole nitrogen.
  • Reflux conditions during cyclization ensure complete conversion of aldehyde to pyrazole.
  • Avoidance of harsh conditions prevents side reactions such as over-alkylation or ring degradation.
  • Continuous flow synthesis has been shown to improve reproducibility and scalability for industrial production.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Pyridin-4-ylpyrazol-1-yl)ethanol, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves coupling pyridine and pyrazole derivatives under reflux conditions. Key steps include:

  • Reagent Selection : Use ethanol as a solvent due to its polarity and ability to dissolve heterocyclic intermediates .
  • Catalysis : Stannous chloride (SnCl₂) can enhance reaction efficiency in reductive amination or cyclization steps .
  • Purification : Recrystallization from a DMF-EtOH (1:1) mixture improves purity .
  • Yield Optimization : Extending reflux time (e.g., 16–24 hours) and maintaining anhydrous conditions minimize side reactions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for pyridine (δ ~8.5 ppm) and pyrazole (δ ~6.5–7.5 ppm) protons .
    • FT-IR : Identify O–H (~3200–3600 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
  • Crystallography :
    • X-ray Diffraction : Use SHELX (e.g., SHELXL-2015) for structure refinement. Key parameters include R-factor (<5%) and twinning correction for disordered crystals .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Contradictions may arise from:

  • Purity Issues : Validate compound purity via HPLC or TLC before assays .
  • Stereochemical Variants : Use chiral chromatography to isolate enantiomers, as bioactivity often depends on stereochemistry .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to ensure reproducibility. For example, surface plasmon resonance (SPR) assays require controlled ligand immobilization .

Advanced: What strategies are recommended for refining the crystal structure of this compound when dealing with twinned data or high disorder?

Answer:

  • Twinning Correction : Use SHELXL’s TWIN and BASF commands to model twin domains .
  • Disorder Modeling : Split atoms into multiple positions with restrained occupancy (e.g., PART and SAME commands) .
  • High-Resolution Data : Collect data at synchrotron sources (λ <1 Å) to improve resolution (<0.8 Å) and reduce noise .

Basic: What are the key considerations in designing biological assays to evaluate the enzyme inhibitory potential of this compound?

Answer:

  • Target Selection : Prioritize enzymes with accessible binding pockets (e.g., kinases, hydrolases) based on the compound’s pyridine-pyrazole scaffold .
  • Assay Type :
    • SPR : Monitors real-time binding kinetics (ka/kd) .
    • Fluorescence Polarization : Measures competitive displacement of fluorescent probes .
  • Controls : Include positive (e.g., staurosporine for kinases) and negative (DMSO vehicle) controls .

Advanced: How does the electronic configuration of the pyridine and pyrazole rings in this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

  • Pyridine Ring : The electron-withdrawing nitrogen atom activates the 4-position for electrophilic substitution, enabling reactions with alkyl halides or acyl chlorides .
  • Pyrazole Ring : The N–H group (if present) can act as a hydrogen-bond donor, directing regioselectivity in cross-coupling reactions .
  • Electronic Effects : Substituents on pyridine (e.g., –NO₂) enhance electrophilicity, while methyl groups on pyrazole increase steric hindrance .

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